molecular formula C10H8F6O3 B051313 2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone CAS No. 672956-75-1

2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone

Cat. No.: B051313
CAS No.: 672956-75-1
M. Wt: 290.16 g/mol
InChI Key: BGMWVJKEILRZEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone typically involves the reaction of cyclohexanone with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone involves its interaction with specific molecular targets. The trifluoroacetyl groups can form strong interactions with proteins and other biomolecules, affecting their function and stability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Bis(2,2,2-trifluoroacetyl)cyclohexanone
  • 2,6-Difluoroacetylcyclohexanone
  • 2,6-Bis(2,2,2-trifluoroacetyl)cyclopentanone

Uniqueness

2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone is unique due to its specific substitution pattern and the presence of two trifluoroacetyl groups. This gives it distinct chemical properties and reactivity compared to similar compounds .

Properties

IUPAC Name

2,6-bis(2,2,2-trifluoroacetyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F6O3/c11-9(12,13)7(18)4-2-1-3-5(6(4)17)8(19)10(14,15)16/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMWVJKEILRZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C(C1)C(=O)C(F)(F)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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